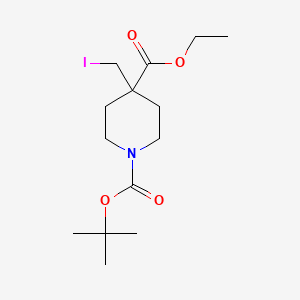

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate

Description

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate (CAS: 213013-98-0) is a piperidine-based dicarboxylate derivative with a molecular formula of C₁₄H₂₄INO₄ and a molecular weight of 397.25 g/mol . Its structure features a tert-butyl ester at position 1, an ethyl ester at position 4, and an iodomethyl substituent on the piperidine ring. The iodine atom introduces significant reactivity, making it a versatile intermediate in medicinal chemistry, particularly in nucleophilic substitution reactions and cross-coupling protocols .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24INO4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZDQBQVWKAEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465282 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213013-98-0 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Methylated Piperidine Derivatives

- Starting from 1-tert-butyl 4-(bromomethyl)piperidine-1-carboxylate or similar bromomethyl derivatives, halide exchange with sodium iodide (Finkelstein reaction) in polar aprotic solvents like dimethylformamide (DMF) can be used to substitute bromide with iodide.

- Reaction conditions typically involve heating at elevated temperatures (e.g., 60–130 °C) for several hours to ensure complete conversion.

- This method provides a high yield of the iodomethyl derivative suitable for further transformations.

Direct Iodination via Nucleophilic Substitution

- Alternatively, direct iodination can be achieved by treating the corresponding hydroxymethyl or aminomethyl piperidine derivatives with iodine reagents or iodinating agents under controlled conditions.

- Photochemical or copper-catalyzed methods have been reported for related iodopiperidine compounds, involving irradiation with LEDs and copper catalysts to facilitate C–I bond formation.

Representative Experimental Procedure

A typical preparation based on halide exchange is as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 1-tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (starting material), sodium iodide (1.2 equiv), DMF solvent | Heated at 60–130 °C for 2–24 hours |

| 2 | Reaction mixture cooled, diluted with water, extracted with dichloromethane | Organic layer separated |

| 3 | Washed with brine, dried over MgSO4, filtered, solvent evaporated | Crude 1-tert-butyl 4-(iodomethyl)piperidine-1-carboxylate obtained |

| 4 | Purification by silica gel chromatography | Pure iodomethyl derivative isolated |

Yields reported for similar halide exchange reactions are typically high, around 80–90%.

Scale-Up and Photochemical Methods

- For larger scale synthesis, photochemical methods using copper catalysts and LED irradiation (410 nm) have been employed to achieve selective iodination with good yields (~80%).

- These methods involve stirring the reaction mixture under nitrogen atmosphere with copper(II) triflate and ligands in tetrahydrofuran (THF), followed by workup and chromatographic purification.

Analytical Characterization

- The products are characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm the presence of the iodomethyl group and ester functionalities.

- Typical ^1H NMR signals for the iodomethyl group appear as singlets or doublets around 3.0–4.0 ppm depending on the substitution pattern.

- Elemental analysis and high-resolution mass spectrometry confirm molecular formula and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Halide Exchange (Finkelstein) | 1-tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Sodium iodide, DMF | 60–130 °C, 2–24 h | 80–92% | Straightforward, high yield |

| Photochemical Iodination | tert-butyl 4-iodopiperidine-1-carboxylate precursor | Cu(OTf)2, ligand, TMG, THF, LED (410 nm) | 25 °C, 24 h | ~80% | Mild, selective, scalable |

| Direct Iodination | Hydroxymethyl or aminomethyl piperidine derivatives | Iodinating agents (various) | Variable | Moderate to high | Less common, requires optimization |

Research Findings and Considerations

- The halide exchange method is preferred for its simplicity and reproducibility.

- Photochemical methods offer advantages in selectivity and mild conditions but require specialized equipment.

- Protecting groups such as tert-butyl carbamate are essential to prevent side reactions on the nitrogen.

- Reaction monitoring by TLC and NMR is critical to optimize reaction time and avoid over-iodination or decomposition.

- Purification by silica gel chromatography is standard to isolate the pure compound.

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound’s structural analogues differ in substituents at the 4-position of the piperidine ring or ester groups. Below is a comparative analysis:

Reactivity and Stability

- Iodomethyl Group : High reactivity in Suzuki-Miyaura cross-couplings (e.g., with 3,5-dichlorophenylboronic acid ) and nucleophilic substitutions (e.g., with thiols or amines ).

- Chloroethyl Group : Less reactive than iodine but useful in alkylation reactions for anticancer drug candidates .

- 4-Fluorophenylthio : Enhances lipophilicity and target binding in kinase inhibitors .

Pharmacological and Industrial Relevance

- Iodomethyl Derivative : Critical in PROTAC synthesis for targeted protein degradation (e.g., KRASG12C inhibitors) .

- Cyanomethyl Analogues: Used in matrix metalloprotease (MMP) inhibitor development .

- Methyl Ester (Unsubstituted) : A simpler fragment for high-throughput screening .

Research Findings and Data

Biological Activity

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate is an organic compound with the molecular formula C14H24INO4. It is a derivative of piperidine, notable for its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and implications for pharmaceutical development.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group, an ethyl group, and an iodomethyl group. This configuration contributes to its reactivity and interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C14H24INO4 |

| Molecular Weight | 397.25 g/mol |

| CAS Number | 213013-98-0 |

This compound exhibits significant biochemical activity through its interactions with various biomolecules:

Enzyme Interaction: The compound may act as an inhibitor or activator of specific enzymes. It can influence enzyme kinetics by binding to active sites or allosteric sites, leading to conformational changes that modulate enzyme activity.

Cellular Effects: It affects cellular processes such as signaling pathways and gene expression. For instance, it may alter the phosphorylation state of proteins involved in critical signaling cascades, which can lead to changes in cellular responses.

Transport Mechanisms: The compound's transport within cells is facilitated by specific transporters or binding proteins, impacting its localization and accumulation in cellular compartments.

The biological activity of this compound can be summarized as follows:

- Binding Interactions: It interacts with biomolecules through various bonding mechanisms including covalent bonds and hydrogen bonding.

- Enzyme Modulation: By binding to enzymes, it can either inhibit or enhance their activity, thereby influencing metabolic pathways.

- Gene Regulation: The compound may interact with transcription factors or other regulatory proteins to affect gene expression patterns within cells .

Case Studies and Research Findings

Recent studies have highlighted the potential of piperidine derivatives in pharmacology:

- Anticancer Activity: Research indicates that piperidine derivatives can selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), a target implicated in hormone-dependent tumors like breast cancer .

- Antioxidant Properties: Various studies have demonstrated that piperidine derivatives exhibit antioxidant and antibacterial activities, suggesting their potential as therapeutic agents against oxidative stress-related diseases .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are crucial for its long-term biological effects. Laboratory studies show that while the compound remains stable under certain conditions, its biological activity may diminish over time due to degradation processes.

Q & A

Q. Key Variables Affecting Yield :

- Temperature Control : Maintaining ≤-40°C during deprotonation minimizes side reactions (e.g., over-iodination).

- Solvent System : THF/n-heptane/ethylbenzene enhances reagent solubility and stability, achieving 86–88% yield .

- Stoichiometry : A 1:1 molar ratio of LDA to substrate ensures complete enolate formation.

Q. Methodological Answer :

- Column Chromatography : Use silica gel with hexane:EtOAc (9:1) to separate iodinated products from unreacted starting material .

- Workup Protocol : Post-reaction, dilute with EtOAc, wash with H₂O/brine, dry over MgSO₄/Na₂SO₄, and concentrate under reduced pressure .

Critical Note : Iodinated byproducts (e.g., over-alkylated species) exhibit higher Rf values; adjust solvent gradients to 10% EtOAc in heptane for optimal resolution .

Advanced: What computational methods can predict the reactivity or stability of this compound in novel reaction environments?

Q. Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to model transition states and activation energies for iodination or hydrolysis .

- ICReDD Framework : Integrate computational predictions (e.g., Fukui indices for nucleophilic sites) with high-throughput screening to optimize conditions, reducing trial-and-error experimentation by 50% .

Example : Simulations of LDA-mediated deprotonation can predict enolate regioselectivity, guiding solvent/base selections .

Basic: What safety and handling considerations are critical for this compound?

Q. Methodological Answer :

- Toxicity Data : Limited acute toxicity data exist; assume hazard potential due to iodinated groups. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store under N₂ at -20°C to prevent iodine loss or hydrolysis.

Emergency Protocol : In case of exposure, rinse with water and seek medical evaluation .

Advanced: How does this compound serve as an intermediate in multi-step syntheses of bioactive molecules?

Methodological Answer :

The iodomethyl group enables diverse functionalizations:

- Sulfanyl Derivatives : React with thiols (e.g., 4-but-2-ynyloxy-benzenethiol) in DMF/K₂CO₃ to form C-S bonds (99% yield) .

- Cross-Coupling : Participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions .

Case Study : In quinazoline synthesis, coupling with 4-(2-butynyloxy)phenol under Cs₂CO₃/DMF at 100°C yielded a kinase inhibitor precursor (24.5% yield after purification) .

Basic: What analytical techniques are recommended for characterizing this compound?

Q. Methodological Answer :

- LCMS : Confirm molecular weight (e.g., m/z 698.8 [M+H]⁺ in Method5) .

- NMR : ¹³C NMR detects tert-butyl (δ 28–30 ppm) and iodomethyl (δ 20–25 ppm) groups.

- HPLC : Use C18 columns with MeOH/H₂O (65:35) for purity assessment (>97%) .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.